molecular formula C11H21N3 B13296293 1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13296293
M. Wt: 195.30 g/mol
InChI Key: IZVZPGKTUWLFRA-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique substitution pattern, which includes methyl, isopropyl, and isobutyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents or other nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-3-(2-methylpropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:

    This compound: This compound has a similar substitution pattern but may differ in the position or type of substituents.

    This compound:

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(2)6-9-10(8(3)4)11(12)14(5)13-9/h7-8H,6,12H2,1-5H3

InChI Key

IZVZPGKTUWLFRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1C(C)C)N)C

Origin of Product

United States

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